Jionoside D

描述

Jionoside D is a compound that exhibits antioxidant properties . It is found in the roots of Rehmannia glutinosa and the aerial parts of Scutellaria lateriflora L. (Lamiaceae) . It has been shown to significantly inhibit sucrase and maltase activities .

Molecular Structure Analysis

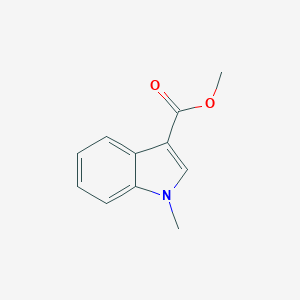

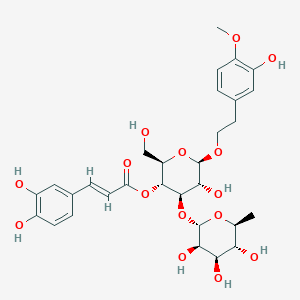

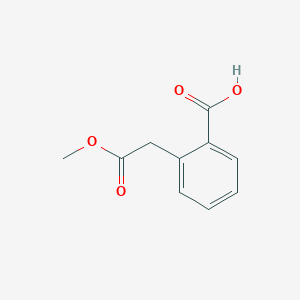

The molecular formula of Jionoside D is C30H38O15 . The exact structure was identified by comparing the spectral properties (13C- and 1H-NMR) with those reported in the literature .Chemical Reactions Analysis

Jionoside D has been studied for its antioxidant properties. It shows scavenging activity of intracellular reactive oxygen species and of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, as well as lipid peroxidation inhibitory activity .Physical And Chemical Properties Analysis

Jionoside D is a powder . Its molecular weight is 638.61 g/mol . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .科学研究应用

抗氧化活性

Jionoside D,从三叶木草提取,展示出显著的抗氧化性质。它显示出对细胞内活性氧自由基和1,1-二苯基-2-苯肼基自由基(DPPH)的清除活性,并抑制脂质过氧化。这种活性有助于保护暴露于H2O2的中国仓鼠肺成纤维细胞的细胞存活。此外,jionoside D减少了H2O2诱导的凋亡细胞,并增加了细胞抗氧化酶超氧化物歧化酶和过氧化氢酶的活性(Chae et al., 2004)。

HIV-1整合酶抑制

Jionoside D被确认为从三叶木草中分离出的酚丙糖苷之一,展示出对HIV-1整合酶的抑制活性。虽然未提供jionoside D的具体IC50值,但研究中的相关化合物显示出强大的活性,表明潜在的抗病毒应用(Kim et al., 2001)。

免疫增强和细胞保护作用

在对复方阿胶糖浆(FES)进行的研究中,jionoside D被确认为其中的一种化合物。据指出,FES的某些成分,可能包括jionoside D,在免疫功能方面显示出显著改善。此外,某些分数对细胞模型中H2O2诱导的氧化损伤具有细胞保护作用(Shen et al., 2016)。

安全和危害

While specific safety and hazard data for Jionoside D is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

While specific future directions for Jionoside D research are not available, it’s worth noting that medicinal plants and their active metabolites, including Jionoside D, are being explored for their potential in treating various diseases . The antioxidant properties of Jionoside D suggest potential applications in conditions related to oxidative stress .

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQLGHCWJNLUKK-CPPDSBOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jionoside D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)